molecular formula C10H14ClNO3 B13835494 4-(1-Aminoethyl)-2-methoxybenzoic acid;hydrochloride

4-(1-Aminoethyl)-2-methoxybenzoic acid;hydrochloride

Cat. No.: B13835494
M. Wt: 231.67 g/mol
InChI Key: UGKRDVLGBIQASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoethyl group and a methoxybenzoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantiomeric excess. The reaction conditions often include the use of solvents like methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride may involve the use of engineered transaminase polypeptides. These biocatalysts are designed to convert specific substrates into the desired chiral amine with high efficiency and enantiomeric purity . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the methoxybenzoic acid moiety can participate in hydrophobic interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-Aminoethyl)benzoic acid hydrochloride
  • (S)-3-(1-Aminoethyl)benzoic acid hydrochloride

Uniqueness

(S)-4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride is unique due to the presence of the methoxy group at the 2-position of the benzoic acid ring. This structural feature imparts distinct chemical and biological properties, such as enhanced solubility and specific binding affinities, which differentiate it from other similar compounds .

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

4-(1-aminoethyl)-2-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H

InChI Key

UGKRDVLGBIQASK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.